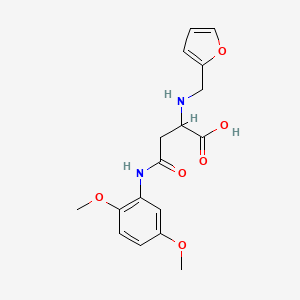

(2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

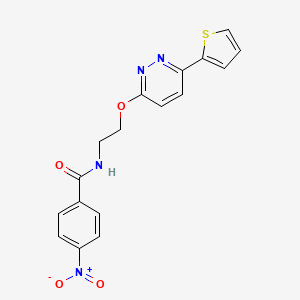

“(2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H22N2O3 . It is offered by various chemical suppliers .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.3 . Other physical and chemical properties such as melting point, boiling point, density, etc., are typically determined experimentally .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

Synthetic Utility in Medicinal Chemistry

The derivatives of 4-fluoropyrrolidine, including compounds similar to "(2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate," are valuable synthons for dipeptidyl peptidase IV inhibitors. These synthons were synthesized through a stereospecific double fluorination process, significantly reducing the steps needed for preparing 4-fluoropyrrolidine derivatives for medicinal applications (Singh & Umemoto, 2011).

Intermediates in Natural Product Synthesis

Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the synthesis of Biotin, was synthesized from L-cystine. This compound plays a crucial role in the metabolic cycle, including the catalytic fixation of carbon dioxide in biosynthesis processes (Qin et al., 2014).

Development of Chiral Auxiliaries

The synthesis and application of new chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, have been explored. These compounds are useful for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate, demonstrating their utility in dipeptide synthesis and other stereoselective transformations (Studer, Hintermann, & Seebach, 1995).

Quantitative Determination of Enantiomeric Purity

A gas chromatography method was developed for the quantitative determination of enantiomeric purity of a proline derivative, showcasing the ability to measure low levels of undesired enantiomers in chiral building blocks used in organic synthesis (Xiang & Sluggett, 2010).

Incorporation into Peptides for 19F NMR

The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives and their incorporation into peptides highlight their role in enhancing the sensitivity of peptides to 19F NMR. This application is particularly useful for probe and medicinal chemistry applications, where precise structural and conformational information is crucial (Tressler & Zondlo, 2014).

Mécanisme D'action

The mechanism of action of a compound usually refers to its biochemical interaction in a biological system. This term is often used in pharmacology for drug molecules. As this compound is a chemical substance, its mechanism of action in a biological context is not clear from the available information .

Propriétés

IUPAC Name |

tert-butyl (2S,4R)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDVNHOTDTUUJA-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2817318.png)

![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2817320.png)

![1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2817321.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2817324.png)

![3-cyclopentyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2817325.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2817326.png)

![N-(4-bromophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2817330.png)

![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2817333.png)

![8-((4-Methoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2817336.png)